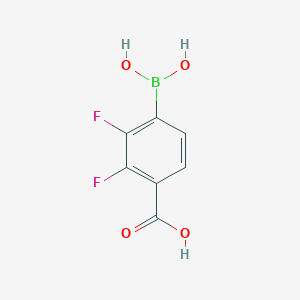

Ácido 4-borono-2,3-difluorobenzoico

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as “4-Bromo-2,3-difluorobenzoic acid”, involves various methods. One method involves the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid . Another method involves the reaction of 1-bromo-2,3-difluorobenzene with n-butyllithium and diisopropylamine in tetrahydrofuran and hexane, followed by the addition of carbon dioxide .Molecular Structure Analysis

The molecular structure of “4-Bromo-2,3-difluorobenzoic acid” is represented by the InChI code1S/C7H3BrF2O2/c8-4-2-1-3 (7 (11)12)5 (9)6 (4)10/h1-2H, (H,11,12) . The molecular weight is 237 . Physical and Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2,3-difluorobenzoic acid” include a molecular weight of 237, a boiling point of 195-196°C, and it appears as a solid powder . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación

Estudios de cinética enzimática

Este compuesto se utiliza en estudios de cinética enzimática para comprender los mecanismos de las reacciones catalizadas por enzimas. Actúa como un inhibidor competitivo para ciertas enzimas, proporcionando información sobre la función e inhibición enzimática .

Estabilizador dopaminérgico

Como modulador de la neurotransmisión de dopamina, este compuesto tiene aplicaciones potenciales en la investigación neurológica. Puede ayudar en el estudio de trastornos neurológicos donde los niveles de dopamina son un factor contribuyente .

Reacciones de acoplamiento mediadas por paladio

El compuesto también se utiliza en reacciones de acoplamiento mediadas por paladio para crear intermedios biarílicos. Este es un paso crucial en la síntesis de moléculas orgánicas complejas, incluidas las que se utilizan en la química medicinal .

Safety and Hazards

“4-Bromo-2,3-difluorobenzoic acid” is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

4-Borono-2,3-difluorobenzoic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms that are involved in the bond formation .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the 4-Borono-2,3-difluorobenzoic acid, which is a nucleophilic organoboron reagent, transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway that is affected by 4-Borono-2,3-difluorobenzoic acid . This reaction allows for the formation of biaryl intermediates, which are crucial in various biochemical processes .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its solubility in various solvents, stability, and other properties would influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The primary result of the action of 4-Borono-2,3-difluorobenzoic acid is the formation of biaryl intermediates . These intermediates are crucial in various organic synthesis reactions and can be used to create a wide range of complex organic compounds .

Action Environment

The action, efficacy, and stability of 4-Borono-2,3-difluorobenzoic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry, well-ventilated place, away from oxidizing agents . The reaction conditions, such as temperature and the presence of a palladium catalyst, also significantly affect the compound’s action in the Suzuki–Miyaura coupling reaction .

Propiedades

IUPAC Name |

4-borono-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSLWLRHCRIIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C(=O)O)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681896 | |

| Record name | 4-Borono-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029716-92-4 | |

| Record name | 4-Borono-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one](/img/structure/B1523172.png)

![2-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1523173.png)

![N,N-dimethyl-3-[(methylamino)methyl]aniline](/img/structure/B1523174.png)

![3-Amino-1-[(4-chlorophenyl)methyl]urea](/img/structure/B1523175.png)

![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)

![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)